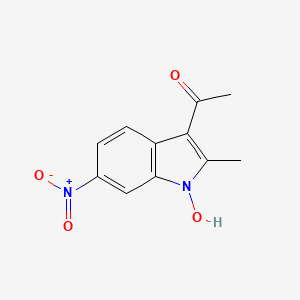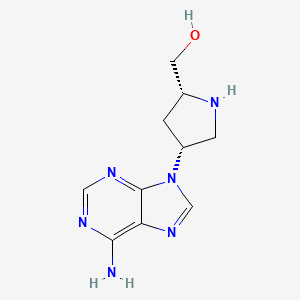
cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol: is a compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and virology. This compound is an analog of purine, a fundamental component of nucleic acids, which plays a crucial role in the structure and function of DNA and RNA.
Métodos De Preparación
The synthesis of cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired compound. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the correct stereochemistry and yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficiency .
Análisis De Reacciones Químicas
cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents and conditions for these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. .
Aplicaciones Científicas De Investigación
cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: It has potential antiviral properties and is being investigated for its efficacy against various viral infections.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit viral replication by interfering with the synthesis of viral RNA or DNA. The compound may also interact with specific pathways involved in viral replication, thereby preventing the virus from multiplying .
Comparación Con Compuestos Similares
cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol can be compared with other purine analogs, such as:
Acyclovir: Used as an antiviral drug, particularly against herpes viruses.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.
Ribavirin: A broad-spectrum antiviral medication. The uniqueness of this compound lies in its specific structure, which may confer distinct antiviral properties and mechanisms of action compared to these similar compounds .
Propiedades
Número CAS |
135042-28-3 |
|---|---|
Fórmula molecular |
C10H14N6O |
Peso molecular |
234.26 g/mol |
Nombre IUPAC |
[(2R,4R)-4-(6-aminopurin-9-yl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C10H14N6O/c11-9-8-10(14-4-13-9)16(5-15-8)7-1-6(3-17)12-2-7/h4-7,12,17H,1-3H2,(H2,11,13,14)/t6-,7-/m1/s1 |
Clave InChI |
LIMGOFPYHUEMJW-RNFRBKRXSA-N |
SMILES isomérico |
C1[C@H](CN[C@H]1CO)N2C=NC3=C(N=CN=C32)N |
SMILES canónico |
C1C(CNC1CO)N2C=NC3=C(N=CN=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


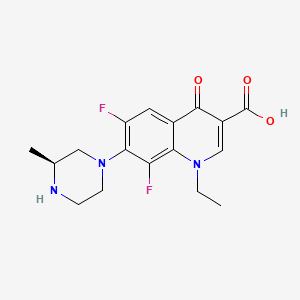
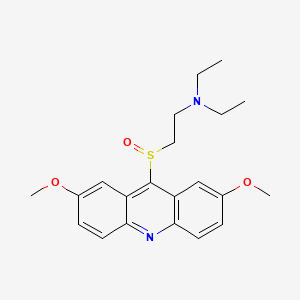
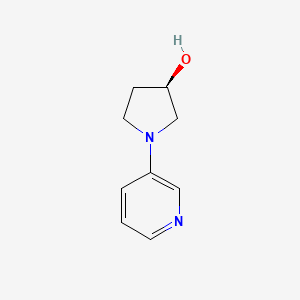

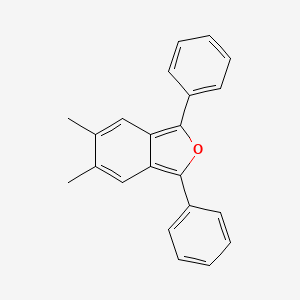


![5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905004.png)
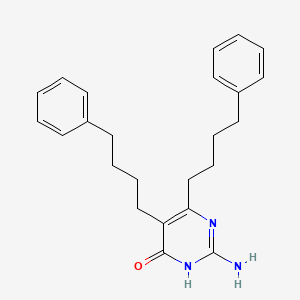
![4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B12905011.png)

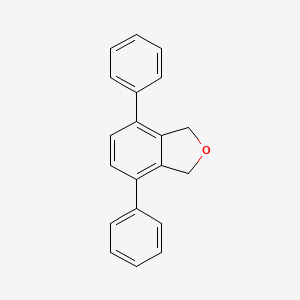
![5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12905033.png)
